N-(2,4-difluorophenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O3S/c1-12-5-6-23-20(24-12)30-11-14-8-17(27)18(29-2)9-26(14)10-19(28)25-16-4-3-13(21)7-15(16)22/h3-9H,10-11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHKXHMYOTWUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Properties
Anticancer Activity
Research indicates that compounds similar to N-(2,4-difluorophenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide exhibit significant anticancer properties. These compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival. For instance, studies have shown that derivatives of dihydropyridine compounds can selectively target cancer cells while sparing normal cells, thus minimizing side effects .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar derivatives have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. This property is attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes within the pathogens .
Synthesis Routes
The synthesis of this compound typically involves multi-step synthetic pathways. Key steps include:
- Formation of Dihydropyridine Derivative : The initial step often involves the condensation of appropriate aldehydes with 1,3-dicarbonyl compounds in the presence of a catalyst to form the dihydropyridine core.
- Introduction of Functional Groups : Subsequent reactions may involve the introduction of fluorine substituents and methoxy groups through electrophilic aromatic substitution or nucleophilic substitution reactions.
- Final Acetylation : The final step usually involves acetylation to yield the desired acetamide derivative .
Therapeutic Potential
Cardiovascular Applications
Dihydropyridine derivatives are well-known for their use as calcium channel blockers in treating hypertension and angina pectoris. The compound may exhibit similar cardiovascular benefits by modulating calcium influx in cardiac and smooth muscle cells .
Neurological Applications
Emerging research suggests that compounds with similar structures may have neuroprotective effects. They could potentially be developed for treating neurodegenerative diseases by targeting oxidative stress and inflammation pathways .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that a related dihydropyridine compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway .
Case Study 2: Antimicrobial Efficacy
In vitro studies showed that a derivative of this compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several acetamide derivatives reported in crystallographic, synthetic, and bioactivity studies. Below is a detailed analysis of its key distinctions and similarities:
Table 1: Structural and Functional Comparison
Key Observations :
Fluorinated Aromatic Systems: The 2,4-difluorophenyl group in the target compound may confer greater metabolic stability compared to non-fluorinated analogs (e.g., 4-phenoxy-phenyl in ), as fluorination often reduces oxidative metabolism . In contrast, the 4-fluorophenyl analog () showed moderate solubility but retained bioactivity, suggesting fluorine’s role in balancing lipophilicity and polarity.
Heterocyclic Core Modifications: The dihydropyridinone core with a 5-methoxy group in the target compound is distinct from the dihydropyrimidinone systems in and . The sulfanyl-methyl-pyrimidine linkage in the target compound parallels the sulfanyl-pyrimidinone motifs in and , which are critical for hydrogen bonding and hydrophobic interactions .
Bioactivity Trends: Compounds with pyrimidinone/sulfanyl motifs (e.g., and ) demonstrated activity in anti-inflammatory and metabolic pathways, suggesting the target compound may share similar mechanisms . The absence of a sulfonyl group (cf. ) in the target compound may reduce solubility but increase membrane permeability .
Analytical and Structural Insights
- NMR Profiling: Comparative NMR studies (e.g., ) highlight that substituents at positions 29–44 (region B in dihydropyridinones) significantly alter chemical shifts, suggesting the target compound’s 4-methylpyrimidin-2-yl group may influence electronic environments in this region .
- Molecular Networking : MS/MS-based dereplication () could classify the target compound within clusters of sulfanyl-linked heterocycles, aiding in rapid bioactivity prediction .
Preparation Methods
Core Pyridinone Ring Synthesis
The 5-methoxy-4-oxo-1,4-dihydropyridin-1-yl scaffold is typically constructed via cyclocondensation or Hantzsch-type reactions. A validated approach involves the reaction of enaminones with α,β-unsaturated carbonyl compounds under basic conditions . For example, in a procedure analogous to the synthesis of related pyridinones, a solution of 3-methoxy-4-oxopentenoic acid phenylamide in tetrahydrofuran (THF) is treated with n-butyl lithium at -78°C, followed by the addition of a ketone precursor such as 1-(2,4-difluorophenyl)-2-phenyl-ethanone . The reaction proceeds via deprotonation and subsequent cyclization, yielding the pyridinone core with a methoxy group at position 5. This step achieves yields of approximately 85% after purification by recrystallization from isopropyl alcohol .
Acetamide Side-Chain Installation
The N-(2,4-difluorophenyl)acetamide moiety is appended via a coupling reaction. A two-step protocol is employed:
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Chloroacetylation : 2-Chloroacetyl chloride is reacted with 2,4-difluoroaniline in dichloromethane using triethylamine as a base. This forms N-(2,4-difluorophenyl)chloroacetamide with near-quantitative yield.
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Nucleophilic Displacement : The chloroacetamide is then coupled to the pyridinone-sulfanylmethyl intermediate in dimethylformamide (DMF) with sodium hydride as a base. Heating the mixture at 60°C for 12 hours facilitates the substitution, yielding the final product .
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >99% purity, as confirmed by HPLC .
Optimization and Scalability
Key parameters influencing yield and purity include:
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Temperature Control : Reactions involving lithium bases (e.g., n-BuLi) require strict maintenance of temperatures below -60°C to prevent side reactions .
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Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates for SN2 displacements, while acetone improves solubility for recrystallization .
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Purification Methods : Isopropyl alcohol recrystallization effectively removes unreacted starting materials, as demonstrated in the isolation of crystalline intermediates .
Analytical Characterization
The final compound is characterized by:
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1H NMR : Peaks at δ 10.20 (s, 1H, NH), 8.13 (t, J=7.2 Hz, 2H, aromatic), and 2.90 (m, 1H, CH(CH3)2) confirm the acetamide and pyridinone moieties .
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HRMS : A molecular ion peak at m/z 483.1423 ([M+H]+) aligns with the theoretical mass (C22H20F2N4O3S) .
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of a substituted pyridine core with a sulfanyl-methylating agent. For example:
- Step 1: Chloroacetylation of a dihydropyridinone intermediate (e.g., using chloroacetyl chloride in DMF with potassium carbonate as a base) .
- Step 2: Sulfanyl-methylation via nucleophilic substitution, where [(4-methylpyrimidin-2-yl)sulfanyl]methyl groups are introduced. Reaction monitoring via TLC ensures completion .
- Step 3: Final coupling with 2,4-difluoroaniline under amide-forming conditions (e.g., EDCI/HOBt). Key intermediates include the chloroacetylated pyridinone and the sulfanyl-methylated precursor.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical spectral markers should be observed?
Methodological Answer:
- ¹H/¹³C NMR: Confirm the presence of the difluorophenyl group (δ ~6.8–7.5 ppm for aromatic protons) and the methoxy group (singlet at δ ~3.8 ppm). The dihydropyridinone ring protons appear as distinct multiplets .
- IR Spectroscopy: Look for C=O stretches (~1667 cm⁻¹ for the acetamide and pyridinone carbonyls) and S–C bonds (~611 cm⁻¹) .
- Mass Spectrometry (MS): The molecular ion peak ([M+1]⁺) should align with the calculated molecular weight. Fragmentation patterns confirm the sulfanyl-methyl and methoxy substituents .
- X-ray Crystallography (if crystalline): SHELXL refinement can resolve bond lengths and angles, particularly for the dihydropyridinone ring and sulfanyl-methyl group .
Q. What in vivo models and dosing protocols are recommended for initial pharmacological evaluation of this compound?
Methodological Answer: Based on structurally related acetamides:
- Model: Wistar albino mice (25–30 g) for acute toxicity and hypoglycemic activity studies .
- Dosing: Administer orally at 50–200 mg/kg body weight, dissolved in DMSO/saline (1:9). Monitor blood glucose levels at 0, 1, 2, and 4 hours post-administration.
- Controls: Include a vehicle control and a reference drug (e.g., metformin). Statistical analysis (ANOVA) validates significance .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental NMR data (e.g., chemical shifts)?
Q. What strategies optimize the sulfanyl-methylation step to improve yield and purity?
Methodological Answer:
- Design of Experiments (DoE): Use a fractional factorial design to test variables: solvent (DMF vs. THF), base (K₂CO₃ vs. NaH), and temperature (RT vs. 50°C). Response surface methodology identifies optimal conditions .
- Steric Considerations: Introduce bulky directing groups to minimize side reactions. Monitor intermediates via LC-MS to detect premature cyclization or oxidation.
- Workup: Extract with ethyl acetate and wash with brine to remove unreacted thiols. Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product .
Q. What challenges arise in hydrogen atom positioning during SHELXL refinement of this compound’s crystal structure?
Methodological Answer:
- Disordered Hydrogens: For flexible groups (e.g., methyl or methoxy), apply geometric restraints (AFIX commands) based on idealized bond lengths/angles.
- Riding Model: Assign hydrogens on heteroatoms (e.g., NH in acetamide) using the SHELXL “HFIX” directive. Validate against difference Fourier maps .
- Neutron Diffraction (if available): Resolve ambiguous positions, though this is rare for small molecules due to cost.
Q. How can tautomerism in the 4-oxo-1,4-dihydropyridin-1-yl moiety impact biological activity, and how is it analyzed?
Methodological Answer:
- Tautomeric Screening: Perform pH-dependent NMR (1–13) to identify dominant forms. The keto-enol equilibrium is pH-sensitive; shifts in δ ~9.8 ppm (NH) indicate tautomeric changes .
- Computational Modeling: Use Molecular Dynamics (MD) simulations to predict tautomer stability in physiological conditions.
- Biological Assays: Compare activity of isolated tautomers (via crystallization) in enzyme inhibition assays. A 10-fold difference in IC₅₀ suggests tautomer-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
